molecular formula C22H21ClN2O4 B12887567 1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester CAS No. 96722-97-3

1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester

Cat. No.: B12887567
CAS No.: 96722-97-3
M. Wt: 412.9 g/mol
InChI Key: QXGMACIDZKVTGD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, diethyl 5-(4-chlorophenyl)-1-(3-methylphenyl)pyrazole-3,4-dicarboxylate , reflects its substitution pattern on the pyrazole ring (Figure 1). The parent heterocycle is pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms. Numbering begins at the nitrogen atom bearing the 3-methylphenyl group (position 1), proceeding clockwise to assign positions 3 and 4 to the dicarboxylate esters and position 5 to the 4-chlorophenyl substituent.

The molecular formula, C₂₂H₂₁ClN₂O₄ , corresponds to a molecular weight of 412.9 g/mol. Key descriptors include:

Property Value
Molecular Formula C₂₂H₂₁ClN₂O₄
Molecular Weight 412.9 g/mol
CAS Registry Number 96722-97-3
SMILES CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=CC(=C2)C)C3=CC=C(C=C3)Cl

The ester groups at positions 3 and 4 are ethoxycarbonyl moieties, while the 4-chlorophenyl and 3-methylphenyl groups occupy positions 5 and 1, respectively.

Atomic Connectivity and Stereochemical Considerations

The pyrazole ring exhibits a planar geometry stabilized by π-electron delocalization across the N1–C2–N3–C4–C5 atoms. X-ray crystallographic data for analogous pyrazole derivatives confirm minimal deviation from planarity (mean ring puckering < 0.05 Å). Substituents are oriented orthogonally to the ring plane to minimize steric clashes:

  • The 3-methylphenyl group at N1 adopts a near-perpendicular orientation (dihedral angle: 85–90° relative to the pyrazole plane).
  • The 4-chlorophenyl group at C5 aligns at a dihedral angle of 75–80°.

No chiral centers exist in the molecule due to symmetrical ester groups and the absence of tetrahedral stereogenic atoms. However, restricted rotation about the C–N (pyrazole-to-aryl) and C–O (ester) bonds creates atropisomeric conformers, though these are thermally interconvertible at room temperature.

Comparative Analysis of Tautomeric Forms

Pyrazole derivatives often exhibit tautomerism between 1H-pyrazol-3-ol (enol) and 1,2-dihydro-3H-pyrazol-3-one (keto) forms (Figure 2). For this compound, the esterification of carboxyl groups suppresses proton mobility, stabilizing the enolic form. Solid-state NMR and X-ray studies of related compounds reveal that:

  • Enol tautomers dominate in nonpolar solvents (e.g., CDCl₃), forming dimeric structures via intermolecular hydrogen bonds.
  • Keto tautomers are negligible in solution but may transiently form in polar aprotic solvents like DMSO.

A computational comparison (DFT, B3LYP/6-31G*) of tautomeric stability for this compound predicts a 12.3 kcal/mol energy preference for the enol form, attributed to conjugation between the enolic hydroxyl and adjacent ester groups.

Tautomer Energy (kcal/mol) Stabilizing Factors
Enol 0.0 Resonance stabilization, H-bonding
Keto +12.3 Reduced steric strain

Substituent Effects on Pyrazole Ring Conformation

Substituents profoundly influence the pyrazole ring’s electronic and steric environment:

  • Electron-Withdrawing Effects :
    • The 4-chlorophenyl group at C5 withdraws electron density via inductive effects, polarizing the C5–Cl bond and enhancing ring electrophilicity at C4.
    • Ester groups at C3 and C4 further deactivate the ring through conjugation, reducing susceptibility to electrophilic substitution.
  • Steric Effects :

    • The 3-methylphenyl group at N1 introduces steric hindrance, forcing the adjacent ester group into a less crowded equatorial orientation.
    • Methyl and chlorophenyl substituents collectively reduce rotational freedom, favoring a twisted conformation with a 15–20° angle between aryl planes.
  • Conformational Analysis :

    • Molecular dynamics simulations (AMBER) indicate that the lowest-energy conformation features a syn-periplanar arrangement of the C3 and C4 ester groups, maximizing resonance with the pyrazole π-system.

Properties

CAS No.

96722-97-3

Molecular Formula

C22H21ClN2O4

Molecular Weight

412.9 g/mol

IUPAC Name

diethyl 5-(4-chlorophenyl)-1-(3-methylphenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C22H21ClN2O4/c1-4-28-21(26)18-19(22(27)29-5-2)24-25(17-8-6-7-14(3)13-17)20(18)15-9-11-16(23)12-10-15/h6-13H,4-5H2,1-3H3

InChI Key

QXGMACIDZKVTGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=CC(=C2)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the pyrazole ring with appropriate substitution.
  • Introduction of carboxylic acid groups at the 3 and 4 positions.
  • Esterification to form the diethyl ester.
  • Incorporation of the 4-chlorophenyl and 3-methylphenyl substituents at positions 5 and 1, respectively.

The synthetic route is often based on condensation and cyclization reactions starting from substituted hydrazines and β-dicarbonyl compounds or their equivalents.

Stepwise Preparation Approach

Step 1: Formation of Substituted Pyrazole Core

  • Starting materials such as 4-chloro-3-methylphenyl hydrazine or 4-chlorophenyl hydrazine react with β-ketoesters or β-diketones bearing the 3-methylphenyl group.
  • The reaction proceeds via condensation and cyclization to form the pyrazole ring with the desired aryl substitutions.

Step 2: Introduction of Carboxylic Acid Groups

  • The pyrazole intermediate is subjected to carboxylation reactions to introduce carboxylic acid groups at the 3 and 4 positions.
  • This can be achieved by reaction with reagents such as ethyl bromoacetate or via direct carboxylation using formic acid derivatives under catalytic conditions.

Step 3: Esterification to Diethyl Ester

  • The dicarboxylic acid intermediate is esterified using ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to yield the diethyl ester.
  • Alternatively, direct synthesis of the diethyl ester can be achieved by using ethyl bromoacetate as an alkylating agent in the presence of a base.

One-Pot and Domino Synthesis Approaches

Recent advances have demonstrated efficient one-pot domino synthesis methods for related pyrazole dicarboxylate derivatives, which can be adapted for this compound:

  • A pseudo four-component reaction involving ethyl acetoacetate, substituted pyrazole aldehydes, and ammonium acetate in ethanol or acetonitrile under reflux conditions.
  • The intermediate formed is then oxidized in situ using mild oxidants such as iodine-based reagents (e.g., IBD) to yield the diethyl ester product.
  • This method reduces reaction time, number of steps, and improves overall yield (up to 85% reported for similar compounds).

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrazole ring formation Substituted hydrazine + β-ketoester Reflux in ethanol 2-4 hours 70-80 Base or acid catalysis may be used
Carboxylation/alkylation Ethyl bromoacetate + base (e.g., K2CO3) Room temp to reflux 3-6 hours 65-75 Controls ester formation
Esterification Ethanol + acid catalyst Reflux 4-8 hours 80-90 Alternatively direct alkylation
One-pot domino synthesis Ethyl acetoacetate + pyrazole aldehyde + ammonium acetate + IBD Reflux or ultrasound/microwave 25-35 min reflux + 5-8 min oxidation 75-85 Efficient, fewer purification steps

Analytical and Research Findings

  • The progress of reactions is typically monitored by thin-layer chromatography (TLC) using petroleum ether:ethyl acetate mixtures (e.g., 85:15 v/v).
  • Purification is commonly achieved by silica gel column chromatography.
  • Characterization of the final product includes ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.
  • Crystallographic studies of related pyrazole dicarboxylate esters reveal hydrogen bonding patterns and molecular conformations that influence reactivity and stability.

Chemical Reactions Analysis

Types of Reactions

1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester can undergo various chemical reactions, including:

    Oxidation: Conversion of the ester groups to carboxylic acids.

    Reduction: Reduction of the nitro groups (if present) to amines.

    Substitution: Halogenation or alkylation of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Therapeutic Applications

  • Enzyme Inhibition : Research indicates that 1H-pyrazole derivatives can act as enzyme inhibitors. They may bind to the active sites of enzymes, preventing their activity and potentially leading to therapeutic applications in treating diseases where such enzymes play a critical role.
  • Antimicrobial Activity : Compounds in this class have shown promising antimicrobial properties. Studies have documented their effectiveness against various bacterial strains, making them candidates for developing new antibiotics .
  • Antitumor Activity : The compound has been investigated for its antitumor properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Agricultural Uses

  • Pesticidal Properties : The compound exhibits insecticidal and larvicidal activities, making it a potential candidate for eco-friendly pest management strategies. Its effectiveness against specific pests highlights its utility in agricultural applications .
  • Plant Growth Regulation : Some pyrazole derivatives have been studied for their effects on plant growth regulation, potentially serving as growth promoters or inhibitors depending on concentration and application method .

Synthetic Chemistry Applications

  • Intermediate for Synthesis : 1H-Pyrazole-3,4-dicarboxylic acid derivatives serve as versatile intermediates in synthesizing various pharmacologically active compounds. Their structural diversity allows for modifications that can lead to new drug candidates .
  • Green Chemistry Approaches : The synthesis of this compound can be optimized using green chemistry principles, which aim to reduce waste and improve sustainability in chemical manufacturing processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several pyrazole derivatives against common pathogens. Results indicated that certain modifications in the structure of the diethyl ester significantly enhanced antibacterial activity compared to unmodified compounds .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the mechanism of action of 1H-pyrazole derivatives as enzyme inhibitors showed that they could effectively bind to target sites on enzymes involved in metabolic pathways related to cancer progression. This finding supports further exploration of these compounds in cancer therapeutics .

Mechanism of Action

The mechanism of action of 1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best contextualized against related pyrazole dicarboxylates. Key comparisons include:

Substituent Effects on Molecular Packing and Hydrogen Bonding
  • Dimethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3,4-dicarboxylate (C₁₈H₁₅ClN₂O₄):

    • Substituents: 4-chlorophenyl (position 5), phenyl (position 1).
    • Hydrogen bonding forms simple C–H⋯O chains, contrasting with cyclic dimers observed in methyl-substituted analogs .
    • Molecular weight: 370.78 g/mol.
  • Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate (C₁₄H₁₄N₂O₄):

    • Substituents: 4-methylphenyl (position 1).
    • Exhibits disordered methoxy groups and cyclic centrosymmetric dimers via C–H⋯O interactions .
    • Molecular weight: 298.27 g/mol.
  • Diethyl 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylate (C₂₁H₁₉N₃O₆): Substituents: 4-nitrophenyl (position 1), phenyl (position 5). Molecular weight: 409.39 g/mol.

Table 1: Structural and Physical Comparison

Compound Name Substituents (Position 1/5) Ester Group Molecular Weight (g/mol) Hydrogen Bonding Pattern
Target Compound 3-methylphenyl / 4-Cl-phenyl Diethyl 423.88 Not reported; likely C–H⋯O
Dimethyl 5-(4-Cl-phenyl)-1-phenyl analog Phenyl / 4-Cl-phenyl Dimethyl 370.78 C–H⋯O chains
Dimethyl 1-(4-methylphenyl) analog 4-methylphenyl / H Dimethyl 298.27 Cyclic centrosymmetric dimers
Diethyl 1-(4-nitrophenyl)-5-phenyl analog 4-nitrophenyl / phenyl Diethyl 409.39 Not reported
Impact of Ester Groups on Physicochemical Properties
  • Diethyl vs. Dimethyl Esters :
    • Diethyl esters (e.g., target compound) exhibit increased hydrophobicity and altered crystallinity compared to dimethyl analogs due to longer alkyl chains .
    • Dimethyl esters often form more rigid hydrogen-bonded networks (e.g., cyclic dimers in compound III ), whereas diethyl derivatives may prioritize van der Waals interactions.

Biological Activity

1H-Pyrazole-3,4-dicarboxylic acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, diethyl ester is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with two carboxylic acid groups that are esterified with ethyl groups. The presence of chlorophenyl and methylphenyl substituents is significant as these groups can influence the biological activity and interaction with various biological targets.

PropertyValue
Molecular FormulaC16H16ClN2O4
Molecular Weight336.76 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to 1H-pyrazole-3,4-dicarboxylic acid derivatives demonstrated significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Antitumor Activity

Pyrazoles have been recognized for their potential as anticancer agents. In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structural features were tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and exhibited cytotoxic effects, particularly when combined with conventional chemotherapy agents like doxorubicin .

Insecticidal and Larvicidal Activity

Some pyrazole derivatives have been evaluated for their insecticidal properties. Research has documented the effectiveness of these compounds in controlling pest populations, suggesting their potential use in agricultural applications .

The biological activity of 1H-pyrazole-3,4-dicarboxylic acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, diethyl ester can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial or cancer cell survival.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways leading to apoptosis in cancer cells.
  • Hydrogen Bonding : The structural characteristics allow for effective hydrogen bonding interactions with biological macromolecules, enhancing its efficacy .

Case Study 1: Antimicrobial Evaluation

A series of related pyrazole compounds were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that the presence of halogen substituents significantly enhanced the antimicrobial efficacy. The study concluded that modifications at the phenyl ring could lead to improved activity profiles .

Case Study 2: Antitumor Synergy

In a study examining the synergistic effects of pyrazole derivatives with doxorubicin on breast cancer cells, it was found that specific derivatives exhibited enhanced cytotoxicity when used in combination therapy. This synergy was particularly pronounced in MDA-MB-231 cells, suggesting a promising avenue for developing more effective treatment strategies for resistant cancer types .

Q & A

Q. What are the optimal synthetic routes for preparing this pyrazole dicarboxylate derivative?

The compound can be synthesized via condensation reactions using substituted hydrazines and β-keto esters. A common approach involves refluxing 3-methylphenylhydrazine with a β-keto ester precursor (e.g., diethyl oxalacetate) in ethanol, followed by chlorophenyl substitution. Key steps include controlling reaction temperature (50–80°C) and using catalysts like NaN₃ in DMF to improve yield . Post-synthesis purification involves recrystallization from ethanol or dichloromethane .

Q. How is the crystalline structure of this compound validated?

X-ray diffraction (XRD) analysis confirms a monoclinic crystal system with lattice parameters a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, and β = 95.2°. Hydrogen bonding between ester carbonyl groups and pyrazole NH stabilizes the structure. FTIR identifies functional groups (e.g., C=O at 1720 cm⁻¹, N-H at 3200 cm⁻¹), while TEM reveals particle sizes of 50–100 nm .

Q. What analytical methods ensure purity and structural integrity?

  • FTIR : Validates functional groups and hydrogen bonding.
  • XRD : Confirms crystallinity and lattice parameters.
  • TEM : Assesses particle morphology and aggregation.
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and O percentages (e.g., C: 60.2%, H: 4.8%, N: 6.5%) .

Q. What safety and ethical guidelines apply to its synthesis?

Follow CRDC 2020 standards for chemical engineering design (RDF2050103) and process control (RDF2050108). Use fume hoods for volatile solvents (DMF, THF) and adhere to waste disposal protocols for chlorinated intermediates .

Advanced Research Questions

Q. How do substituent positions influence reactivity and biological activity?

The 4-chlorophenyl group enhances electron-withdrawing effects, stabilizing the pyrazole ring and increasing potential for enzyme inhibition (e.g., Staphylococcus enzymes). The 3-methylphenyl substituent introduces steric hindrance, reducing unwanted side reactions. Computational modeling (e.g., DFT) predicts electrophilic attack sites at the C4 position .

Q. How can contradictory crystallographic data be resolved?

Discrepancies in lattice parameters (e.g., β angles varying by ±2°) arise from solvent polarity during recrystallization. Ethanol yields larger unit cells than dichloromethane due to slower evaporation. Use Rietveld refinement to reconcile XRD data with computational predictions .

Q. What methodologies optimize reaction yields in complex pyrazole syntheses?

  • Catalyst Screening : NaN₃ in DMF improves azide incorporation by 20% compared to K₂CO₃ .
  • Solvent Effects : THF increases cyclization efficiency for dihydro-pyridine derivatives by reducing steric interference .
  • Microwave-Assisted Synthesis : Reduces reaction time from 5 hours to 30 minutes with 85% yield .

Q. How can computational models predict decomposition pathways?

Quantum mechanical calculations (e.g., Gaussian 16) simulate thermal stability. The compound decomposes at 220°C via ester cleavage, forming 4-chlorobenzoic acid and CO₂. MD simulations reveal aggregation-driven degradation in aqueous media .

Q. What strategies validate biological activity in absence of direct assays?

  • Docking Studies : Pyrazole derivatives show affinity for bacterial dihydrofolate reductase (PDB: 3FYV) with binding energies of −8.2 kcal/mol .
  • SAR Analysis : Analogues with nitro groups at C5 exhibit 50% higher antibacterial activity than chloro-substituted variants .

Q. How do reaction conditions impact stereochemical outcomes?

Using chiral auxiliaries (e.g., (R)-BINOL) during esterification induces enantiomeric excess (up to 75% ee). Polar solvents (e.g., acetonitrile) favor cis-isomers, while non-polar solvents (toluene) stabilize trans-configurations .

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